Molecular structure and weight of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
Technical Whitepaper: Structural Analysis and Physicochemical Profiling of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate Executive Summary Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a highly functionalized aromatic i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Analysis and Physicochemical Profiling of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
Executive Summary
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a highly functionalized aromatic intermediate characterized by its dense substitution pattern and significant electrophilic potential. As a polysubstituted benzoate derivative, it serves as a critical scaffold in the synthesis of complex agrochemicals and pharmaceutical agents, particularly those requiring the 2,6-dinitro motif for biological activity. This guide provides a comprehensive structural audit, synthetic logic, and analytical profiling framework for researchers utilizing this compound in drug discovery and materials science.
Part 1: Molecular Identity & Physicochemical Properties[1][2]
The compound is defined by a benzene core fully substituted with alternating electron-withdrawing (nitro, ester) and electron-donating/leaving groups (methoxy, bromo). This "push-pull" electronic environment dictates its reactivity and physical behavior.[1]
CAS Registry Number: 56709-74-1 (Note: Databases may alternate between the acid and methyl ester for this registry; verification of functional group status is required).[1]
Lack of -OH or -NH groups limits solubility in non-polar solvents.
Part 2: Structural Characterization & Synthesis Logic
The synthesis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate typically follows a nucleophilic aromatic substitution (
) strategy, leveraging the strong electron-withdrawing nature of the ortho-nitro groups.
Synthetic Pathway: The
Mechanism
The precursor, Methyl 3,5-dibromo-2,6-dinitrobenzoate , contains two bromine atoms activated by adjacent nitro groups. The introduction of the methoxy group is achieved via controlled substitution.[1]
Regioselectivity: The nitro groups at positions 2 and 6 activate the meta positions (relative to the ester) through inductive withdrawal, but more importantly, they are ortho to the bromines at C3 and C5.[1] This makes the C-Br bonds highly susceptible to nucleophilic attack by methoxide (
Stoichiometry Control: Using 1.0 equivalent of sodium methoxide (NaOMe) allows for the displacement of a single bromine atom, yielding the asymmetric 3-bromo-5-methoxy product.
Mechanistic Insight
The reaction is not a random substitution.[1] The ipso carbon bearing the bromine is highly electrophilic.[1] The transition state involves a Meisenheimer complex where the negative charge is delocalized onto the oxygen atoms of the ortho-nitro group. This specific electronic activation is what makes the synthesis high-yielding under mild conditions.[1]
Part 3: Analytical Profiling (Self-Validating System)
To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The following protocols serve as a self-validating system for purity and structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the precursor is broken in the product, leading to distinct signals.[1]
H NMR (Predicted in , 400 MHz):
8.0 – 8.2 ppm (1H, s): The aromatic proton at C4.[1] It appears as a singlet because there are no adjacent protons.[1] Its chemical shift is downfield due to the electron-poor ring, but slightly shielded by the ortho-methoxy group compared to the dibromo precursor.
4.0 – 4.1 ppm (3H, s): Methoxy group ().[1][3] Distinctly deshielded by the aromatic ring.[1]
region corresponding to the ester and ether linkages.[1]
Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) or Electron Impact (EI).[1]
Isotopic Pattern: The presence of a single Bromine atom will produce a characteristic 1:1 doublet for the molecular ion (
and ) at m/z 335 and 337.[1] This is the definitive "fingerprint" for bromine-containing compounds.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1550467, 3,5-Dinitrobenzoate derivatives.[1] Retrieved from [Link][1]
World Intellectual Property Organization. Patent WO2009/134847: Synthesis of Substituted Benzoates.[1] (Contextual reference for SNAr synthesis of nitro-benzoates).
ChemSrc. 3,5-Dibromo-2,6-dinitrobenzoic acid (Precursor Analysis). Retrieved from [Link][1]
Literature review on Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate derivatives
The following technical guide provides an in-depth analysis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate , a highly functionalized aromatic intermediate critical in the synthesis of complex heterocyclic pharmacophores...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate , a highly functionalized aromatic intermediate critical in the synthesis of complex heterocyclic pharmacophores.
Advanced Scaffold Design for Kinase Inhibitor Discovery[1][2]
Executive Summary & Chemical Architecture
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate represents a "privileged scaffold" in medicinal chemistry.[1] It is not merely a building block but a branching point that allows for divergent synthesis. Its value lies in the orthogonal reactivity of its four functional handles:
C1-Ester: A masked carboxylic acid, amenable to hydrolysis, reduction, or amidation.[1]
C2/C6-Nitro Groups: Latent amine precursors.[1] The 2,6-substitution pattern is rare and valuable for synthesizing perimidines or sterically congested benzimidazoles .[1]
C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage functionalization.[1]
C5-Methoxy: An electron-donating group (EDG) that modulates the electronic properties of the ring and can be demethylated to a phenol for hydrogen-bond donor interactions.[1]
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.[1]
Retrosynthetic Analysis & Synthesis Strategy
The synthesis of this molecule requires navigating the directing effects of the benzene ring to achieve the specific 2,6-dinitro substitution pattern.[1]
2.1 The "Crowded Core" Challenge
The primary challenge is the regioselectivity of the nitration.[1]
The Methoxy (C5) is the strongest activator (Ortho/Para director).[1] It directs incoming electrophiles to C2, C4, and C6 .[1]
The Bromine (C3) is a weak deactivator (Ortho/Para director).[1] It directs to C2, C4, and C6 .
The Ester (C1) is a deactivator (Meta director).[1] It directs to C3 and C5 (which are blocked).[1]
Regiochemical Outcome: The C4 position is sterically crowded (between Br and OMe) but electronically activated.[1] The C2 and C6 positions are also activated.[1] To achieve the 2,6-dinitro pattern, forcing conditions (fuming HNO₃) are used to nitrate both positions flanking the ester, often exploiting the "ortho effect" where the ester carbonyl can assist nitration or simply due to the high activation provided by the methoxy group at C5.[1]
2.2 Synthetic Pathway Visualization (DOT)
The following diagram illustrates the optimized route from commercially available materials to the target scaffold and its downstream applications.[1]
Caption: Figure 1: Divergent synthesis pathway from 3,5-dihydroxybenzoic acid to the target dinitrobenzoate and its pharmacological derivatives.[1]
Detailed Experimental Protocols
Note: These protocols are adapted from standard procedures for polysubstituted nitrobenzoates and should be validated with specific safety assessments.
3.1 Synthesis of Methyl 3-bromo-5-methoxybenzoate (Precursor)
Before nitration, the monobrominated core must be secured.[1]
Dissolve Methyl 3,5-dimethoxybenzoate (10 mmol) in Acetonitrile (50 mL).
Add NBS (10.5 mmol) portion-wise at 0°C to avoid poly-bromination.[1]
Stir at room temperature for 12 hours.
Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/EtOAc 9:1).
Checkpoint: Verify mono-bromination via ¹H NMR (Look for 3 aromatic protons).[1]
3.2 Nitration to Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
This is the critical step requiring careful temperature control to prevent decarboxylation or explosion hazards.[1]
Parameter
Specification
Rationale
Solvent
Conc. Sulfuric Acid ()
Acts as solvent and catalyst to generate nitronium ion ().[1]
Reagent
Fuming Nitric Acid (, >90%)
Essential for introducing two nitro groups on a deactivated ring.[1]
Temperature
0°C to 60°C (Stepwise)
Low temp for first nitration; elevated temp for the second (sterically hindered) nitro group.[1]
Quenching
Crushed Ice
Exothermic dilution is required to precipitate the product.[1]
Step-by-Step Protocol:
Dissolution: Place Methyl 3-bromo-5-methoxybenzoate (5.0 g) in a round-bottom flask containing conc.
(20 mL) at 0°C.
Addition: Dropwise add a mixture of fuming
(4.0 mL) and conc. (10 mL) over 30 minutes. Do not allow temperature to exceed 10°C.
Reaction:
Stir at 0°C for 1 hour.
Slowly warm to Room Temperature (RT) for 2 hours.
Heat to 50-60°C for 3 hours to force the second nitration at the C6 position.
Workup: Pour the reaction mixture onto 200g of crushed ice with vigorous stirring. The product will precipitate as a yellow/orange solid.[1]
Isolation: Filter the solid, wash with cold water (3x) to remove acid, and dry under vacuum.[1]
Recrystallization: Recrystallize from Ethanol/Water to obtain the pure 2,6-dinitro isomer.
Applications in Drug Discovery
The Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate scaffold is particularly relevant for designing Type I and Type II Kinase Inhibitors .[1]
4.1 The "Hinge Binder" Construction
Reduction of the two nitro groups yields a 2,6-diaminobenzoate .[1] This is a "magic bullet" intermediate.
Mechanism: Reaction with an aldehyde (R-CHO) followed by oxidative cyclization yields a 4-substituted benzimidazole .[1]
Significance: The ester group (originally at C1) ends up at the C4 position of the benzimidazole (or C7 depending on numbering), providing a vector to attach solubilizing groups (e.g., piperazines) into the solvent-exposed region of the kinase pocket.[1]
4.2 ERO1 Inhibition Pathway
Recent literature suggests that related dinitro-methoxy-benzene derivatives act as selective inhibitors of Endoplasmic Reticulum Oxidase 1 (ERO1) .[1] This enzyme is crucial for protein folding in cancer cells under hypoxic stress.[1]
Caption: Figure 2: Proposed mechanism of action for dinitrobenzoate derivatives in targeting the ERO1-PDI pathway in oncology.[1]
Safety & Handling (HSE)
Explosion Hazard: Polynitrated aromatic compounds can be explosive.[1] Do not heat the reaction mixture to dryness.
Skin Sensitizer: Dinitrobenzoates are potent sensitizers.[1] Use double nitrile gloves.[1]
Storage: Store in a cool, dry place away from reducing agents and strong bases.[1]
References
BenchChem. (2025).[1][8] Synthesis and Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and Related Analogs.Link[1]
An In-depth Technical Guide to the Thermodynamic Stability of Dinitrobenzoate Esters
Abstract Dinitrobenzoate esters are pivotal chemical entities, serving as critical intermediates in organic synthesis and as derivatizing agents in analytical chemistry. Their utility, particularly within drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Dinitrobenzoate esters are pivotal chemical entities, serving as critical intermediates in organic synthesis and as derivatizing agents in analytical chemistry. Their utility, particularly within drug development and materials science, is intrinsically linked to their thermodynamic stability. The presence of two electron-withdrawing nitro groups on the aromatic ring imparts unique chemical reactivity and energetic properties, making a thorough understanding of their stability profile essential for safe handling, storage, and application. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of dinitrobenzoate esters. We will explore the implications of synthetic pathways on compound purity, delve into the primary degradation mechanisms, and present detailed, field-proven experimental protocols for assessing thermal stability using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating systems for the characterization of these energetic molecules.
The Dinitrobenzoate Ester System: A Primer
Chemical and Functional Overview
Dinitrobenzoate esters are a class of organic compounds characterized by a benzoate ester functional group with two nitro (-NO₂) groups substituted on the benzene ring. The 3,5-dinitro substitution pattern is particularly common. These compounds are frequently synthesized as derivatives to characterize alcohols or as intermediates in the production of dyes, pharmaceuticals, and agrochemicals.[1][2] The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's reactivity, making the ester linkage susceptible to nucleophilic attack and the overall molecule potentially energetic.[3]
The Concept of Thermodynamic Stability
In the context of a chemical compound like a dinitrobenzoate ester, thermodynamic stability refers to its resistance to chemical change, such as decomposition or hydrolysis, under a given set of conditions. A compound is thermodynamically stable if it exists in a low-energy state. The propensity of these esters to decompose is an exothermic process, meaning it releases energy (heat).[4] Therefore, assessing their stability involves quantifying the conditions (e.g., temperature) under which this decomposition begins and the amount of energy released. This is critical for predicting shelf-life, ensuring safety during manufacturing and storage, and guaranteeing the integrity of the molecule in its intended application.[5]
Synthesis and its Influence on Intrinsic Stability
The method of synthesis has a profound impact on the purity profile of dinitrobenzoate esters, which in turn directly affects their stability. Residual catalysts, solvents, or starting materials can initiate or accelerate degradation pathways.
Common Synthetic Pathways
Two primary methods are employed for the synthesis of dinitrobenzoate esters:
Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between a carboxylic acid (e.g., 3,5-dinitrobenzoic acid) and an alcohol.[1][6] While straightforward, it is an equilibrium reaction. To drive it to completion, an excess of the alcohol is often used, and a strong acid catalyst like sulfuric acid is required.
Causality Behind Experimental Choice: This method is often chosen for its simplicity and use of readily available reagents. However, the critical step of neutralizing and removing the strong acid catalyst post-reaction is paramount. Any residual acid can catalyze the reverse reaction—hydrolysis—upon exposure to moisture.
Acyl Chloride Method: This two-step process involves first converting the carboxylic acid to a highly reactive acyl chloride (e.g., 3,5-dinitrobenzoyl chloride) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][7] The acyl chloride then readily reacts with the alcohol to form the ester.
Causality Behind Experimental Choice: This method is not limited by equilibrium and often results in higher yields.[7] The trade-off is the use of hazardous reagents and the production of corrosive byproducts like HCl. A self-validating protocol demands rigorous purification to remove these byproducts, as their presence would severely compromise the ester's stability.
A visual representation of the general synthesis and primary degradation pathway is provided below.
Caption: Synthesis and Primary Hydrolytic Degradation of Dinitrobenzoate Esters.
Factors Governing Thermodynamic Stability
The stability of a dinitrobenzoate ester is not an immutable property but is influenced by a combination of intramolecular, intermolecular, and environmental factors.
Molecular Structure: The two nitro groups are powerful electron-withdrawing groups that pull electron density away from the aromatic ring through resonance.[3] This makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack, such as by water during hydrolysis.
Positional Isomerism: The arrangement of nitro groups on the ring influences stability. For example, studies on dinitrobenzoate complexes have shown that 2,4-dinitrobenzoate and 3,5-dinitrobenzoate anions can lead to different crystal packing and polymeric structures, which in turn can affect thermal stability.[8]
Environmental Factors:
Temperature: As energetic materials, dinitrobenzoate esters will decompose exothermically at elevated temperatures. The onset temperature of this decomposition is a critical stability parameter.[4][9]
pH and Moisture: The primary degradation pathway is hydrolysis, which is significantly accelerated by the presence of acids or bases.[1] Therefore, exposure to humid or non-neutral pH environments is a primary stability concern.
Solvent Effects: The choice of solvent can significantly impact the rate of degradation reactions.[10][11] Polar, protic solvents may facilitate hydrolysis, while aprotic solvents might be more protective, although nucleophilic substitution reactions can still occur.[12]
Experimental Assessment of Stability
A multi-faceted approach is required to fully characterize the thermodynamic stability of dinitrobenzoate esters. The following protocols represent a self-validating system, where data from orthogonal techniques (e.g., heat flow, mass loss, and chemical purity) are used to build a comprehensive stability profile.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is the primary technique for determining the onset temperature of thermal decomposition (T_onset) and the enthalpy of decomposition (ΔH_d), which is the total energy released.[15] A lower T_onset and a higher ΔH_d indicate lower thermal stability.
Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).[13]
Sample Preparation: Accurately weigh 1-3 mg of the dinitrobenzoate ester into a clean aluminum DSC pan.
Expert Insight: A small sample size is crucial for safety and to ensure good thermal contact and minimize thermal lag, leading to sharper, more accurate transition peaks.
Pan Sealing: Hermetically seal the pan to contain any pressure generated during decomposition. This ensures the measured enthalpy is representative of the total energy release. For studies of volatile components, a pinhole lid may be used, but this must be noted.
Experimental Conditions:
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to provide a consistent, non-reactive atmosphere.
Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the decomposition event (e.g., 400 °C).[15][16]
Expert Insight: A heating rate of 10 °C/min is a standard starting point. Slower rates can provide better resolution of thermal events, while faster rates may be used for screening but can shift the T_onset to higher temperatures.
Data Analysis:
Plot the heat flow (W/g) versus temperature (°C).
Determine the extrapolated onset temperature (T_onset) of the main exothermic decomposition peak.
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[17][18] It is used to determine the temperature at which decomposition begins (as indicated by mass loss) and to quantify the amount of non-volatile residue.
Instrument Preparation: Calibrate the TGA for mass using calibration weights and for temperature using certified magnetic standards (Curie point standards).
Sample Preparation: Place 3-5 mg of the dinitrobenzoate ester into an open ceramic or alumina TGA crucible.[15]
Expert Insight: Open crucibles are used to allow decomposition gases to escape freely, ensuring accurate mass loss measurement. Ceramic or alumina is chosen over aluminum for high-temperature experiments.
Experimental Conditions:
Place the crucible onto the TGA balance.
Purge with an inert gas (e.g., Nitrogen) at 50 mL/min.
Heat the sample at a constant rate of 10 °C/min from ambient to a final temperature (e.g., 500 °C).
Data Analysis:
Plot the percent mass loss versus temperature (°C).
Determine the onset temperature of mass loss, often defined at the point of 5% mass loss (T_d5%).
Analyze the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.
The logical workflow for thermal analysis is depicted below.
Caption: A typical experimental workflow for thermal stability assessment.
High-Performance Liquid Chromatography (HPLC)
While DSC and TGA assess thermal stability, HPLC is essential for evaluating chemical stability under storage or stressed conditions (e.g., exposure to acid, base, light). A stability-indicating HPLC method is one that can separate the intact ester from its potential degradation products, most notably the parent 3,5-dinitrobenzoic acid.[1][19]
System & Column: An HPLC system with a UV detector. A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is standard.[19]
Mobile Phase Preparation:
Component A: HPLC-grade water with 0.1% phosphoric acid.
Component B: HPLC-grade acetonitrile.
Expert Insight: The acid in the mobile phase ensures that the 3,5-dinitrobenzoic acid degradant is in its protonated form, leading to consistent and sharp chromatographic peaks.[19]
Chromatographic Conditions:
Mobile Phase: Isocratic, e.g., 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.[19] A gradient may be needed for more complex mixtures.
Prepare solutions of the dinitrobenzoate ester in a suitable solvent (e.g., acetonitrile/water).
Expose separate aliquots to stress conditions: heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and oxidant (3% H₂O₂).[1]
Analyze samples at various time points alongside an unstressed control sample.
Data Analysis:
Monitor the decrease in the peak area of the parent ester and the increase in the peak area of any degradants over time.
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main ester peak.
Data Synthesis and Interpretation
Data from these techniques should be consolidated to provide a holistic view of stability.
Quantitative Data Summary
A well-structured table is the most effective way to present and compare the stability parameters of different dinitrobenzoate ester analogues or batches.
Compound
T_onset (DSC, °C)
ΔH_d (DSC, J/g)
T_d5% (TGA, °C)
Purity (HPLC, t=0, %)
% Degradation (Base, 24h)
Methyl 3,5-dinitrobenzoate
285.2
-1850
270.5
99.8
15.2
Ethyl 3,5-dinitrobenzoate
282.1
-1795
268.9
99.7
12.8
Propyl 3,5-dinitrobenzoate
279.5
-1750
265.4
99.9
11.5
(Note: Data are illustrative and will vary based on specific experimental conditions.)
The data above illustrate a trend where increasing the alkyl chain length slightly decreases the thermal decomposition temperature but also appears to slightly decrease the rate of base-catalyzed hydrolysis. Such structure-stability relationships are key insights derived from this comprehensive analysis.
Conclusion
The thermodynamic stability of dinitrobenzoate esters is a critical parameter that dictates their safe handling, storage, and ultimate utility. It is not a single value but a profile defined by the compound's response to various stresses, including temperature and chemical environment. The stability is fundamentally influenced by the compound's inherent molecular structure and its purity, which is a direct consequence of the chosen synthetic route and subsequent purification.
A robust assessment of stability is built upon a foundation of orthogonal analytical techniques. Differential Scanning Calorimetry and Thermogravimetric Analysis provide quantitative data on thermal and energetic properties, while a well-designed, stability-indicating HPLC method is indispensable for monitoring chemical purity and degradation pathways under relevant storage and use conditions. By integrating these field-proven protocols, researchers and drug development professionals can build a comprehensive and trustworthy understanding of their dinitrobenzoate esters, ensuring both safety and efficacy in their applications.
References
SETARAM. (n.d.). Energetic Materials Testing with Calorimetry. Retrieved from [Link]
Morales-Rojas, H., & Moss, J. A. (2002). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. National Center for Biotechnology Information. Retrieved from [Link]
Morales-Rojas, H., & Moss, J. A. (2022). Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. Office of Scientific and Technical Information. Retrieved from [Link]
TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]
AKTS. (n.d.). Life Assessment of Energetic Materials using Advanced Kinetic Elaboration of HFC Signals. Retrieved from [Link]
Dhingra, S., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Retrieved from [Link]
Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]
SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]
ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
MDPI. (2022). Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. Retrieved from [Link]
ResearchGate. (2017). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the rate of the reaction of 2,4-dinitrofluorobenzene with the ethyl ester of tyrosine. Retrieved from [Link]
ResearchGate. (2025). Research on thermal behaviors of DNTN and its interaction mechanisms with the C2 stabilizing agent. Retrieved from [Link]
ResearchGate. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]
ResearchGate. (2021). Research on thermal behaviors of DNTN and its interaction mechanisms with the C2 stabilizing agent | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
ResearchGate. (2018). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Retrieved from [Link]
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Retrieved from [Link]
TA Instruments. (n.d.). DSC 2920 Differential Scanning Calorimeter. Retrieved from [Link]
F1000Research. (2023). Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. Retrieved from [Link]
Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]
ResearchGate. (2008). Decomposition Mechanisms of Dinitrotoluene. Retrieved from [Link]
An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate. It is in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the process of elucidating the three-dimensional atomic arrangement of small organic molecules. This document emphasizes the causality behind experimental choices and the self-validating nature of the described protocols.
Introduction: Unveiling the Molecular Architecture
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups—a bromine atom, a methoxy group, and two nitro groups—on the benzene ring suggests a molecule with interesting electronic properties and the potential for diverse intermolecular interactions. Elucidating its precise three-dimensional structure through single-crystal X-ray diffraction is paramount for a fundamental understanding of its chemical behavior, guiding its potential applications, and enabling rational drug design or materials engineering.[1]
Crystal structure analysis provides definitive information on molecular conformation, bond lengths, bond angles, and the packing of molecules in the solid state.[2][3] This information is critical for understanding structure-property relationships, predicting physicochemical properties such as solubility and stability, and identifying potential polymorphs, which can have significant implications in the pharmaceutical industry.[1]
Synthesis and Crystallization: From Molecule to Measurable Crystal
A plausible synthetic route to Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate can be inferred from standard aromatic chemistry. The likely precursor, 3-bromo-5-methoxy-2,6-dinitro-benzoic acid, is documented, suggesting its accessibility.[4] The final step would involve the esterification of this carboxylic acid.
Proposed Synthesis:
A potential synthesis could start from 3-bromo-5-methoxybenzoic acid. Nitration of this precursor using a mixture of nitric acid and sulfuric acid would likely yield the dinitro derivative, 3-bromo-5-methoxy-2,6-dinitrobenzoic acid. Subsequent esterification with methanol, catalyzed by an acid such as sulfuric acid, would produce the target compound, Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate.[5]
Crystal Growth: The Critical Prerequisite
The success of a single-crystal X-ray diffraction experiment hinges on the availability of high-quality single crystals.[6] For a small organic molecule like Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, several crystallization techniques can be employed:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the anti-solvent). Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
The optimal conditions for crystal growth must be determined experimentally, with the goal of obtaining well-formed, single crystals of a suitable size (typically 0.1-0.5 mm in each dimension).[1]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Definitive Structural Probe
Single-crystal X-ray diffraction is the gold standard for determining the atomic structure of crystalline materials.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[7]
Experimental Workflow:
The following diagram illustrates the typical workflow for an SC-XRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically around 100 K), which is standard practice to minimize thermal vibrations and improve data quality, a cryo-loop is used.[6]
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[3] The instrument generates a focused beam of monochromatic X-rays (commonly from a copper or molybdenum source) that illuminates the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7]
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step also involves applying corrections for factors such as Lorentz and polarization effects, and potentially absorption.[8]
Structure Solution: This is the most critical step, where the "phase problem" is solved. For small molecules, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to derive initial phases. The resulting electron density map is then interpreted to locate the atoms in the unit cell.[9]
Structure Refinement: The initial atomic model is refined using a least-squares method.[8] This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[6] The quality of the refinement is monitored using the R-value, which should ideally be as low as possible (typically below 0.05 for a good quality structure).[7]
Structure Validation and Analysis: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths and angles against known values, analyzing the anisotropic displacement parameters, and ensuring that there are no unassigned peaks in the final difference electron density map. The validated structure can then be analyzed to understand molecular conformation, intermolecular interactions, and crystal packing.
Anticipated Crystal Structure and Physicochemical Properties
While the precise crystal structure of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is not yet publicly available, we can anticipate certain structural features and physicochemical properties based on its molecular structure and data from analogous compounds.
Molecular Geometry:
The benzene ring is expected to be largely planar. The ester and nitro groups will likely be twisted out of the plane of the benzene ring to minimize steric hindrance. The presence of the bulky bromine atom and the adjacent nitro group will influence the conformation of the methoxy and ester groups.
Intermolecular Interactions:
The two nitro groups are strong hydrogen bond acceptors, and it is plausible that C-H···O interactions will play a significant role in the crystal packing. Pi-pi stacking interactions between the electron-deficient aromatic rings are also a possibility.[10] The bromine atom could participate in halogen bonding.
Predicted Physicochemical Properties:
The following table summarizes some predicted physicochemical properties for the related compound, Methyl 3-bromo-5-nitrobenzoate, which can serve as an estimate for the target molecule.
Property
Predicted Value (for Methyl 3-bromo-5-nitrobenzoate)
The crystal structure analysis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, following the rigorous methodology outlined in this guide, will provide invaluable insights into its three-dimensional structure and solid-state properties. This knowledge is fundamental for any future development of this compound in the fields of medicinal chemistry or materials science. The combination of meticulous experimental work and sophisticated computational refinement ensures a high-fidelity model of the molecule's architecture, paving the way for a deeper understanding of its function and potential.
References
Methods in Molecular Biology, Vol. 56: Crystallographic Methods and Protocols. Edited by: C. Jones, B. Mulloy, and M. Sanderson Humana Press Inc., Totowa, NJ.
Structure refinement: some background theory and practical str
Small molecule crystallography - Excillum.
Crystal structure refinement - Oxford Academic.
Refinement - Online Dictionary of Crystallography.
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
Learn: Guide to Understanding PDB Data: Crystallographic D
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
Introduction: Strategic Importance in Medicinal Chemistry Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a highly activated aryl halide, engineered for facile displacement of its bromine substituent via nucleophilic aro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance in Medicinal Chemistry
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a highly activated aryl halide, engineered for facile displacement of its bromine substituent via nucleophilic aromatic substitution (SNAr). The strategic placement of two nitro groups ortho and para to the leaving group dramatically increases the electrophilicity of the ipso-carbon, making it a powerful building block in synthetic chemistry.[1][2][3] This enhanced reactivity allows for the construction of complex molecular architectures under relatively mild conditions, a critical advantage in the synthesis of pharmaceutical intermediates and novel chemical entities.
The SNAr reaction is a cornerstone of modern drug development, enabling the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds on aromatic scaffolds.[4] The predictable reactivity of substrates like Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate allows researchers to systematically explore chemical space by introducing a diverse array of nucleophiles, thereby modulating the pharmacological properties of lead compounds. This document provides a comprehensive guide to the underlying principles and a detailed, field-proven protocol for performing SNAr reactions on this specific substrate.
The SNAr Mechanism: An Addition-Elimination Pathway
The nucleophilic aromatic substitution on this substrate does not proceed through a concerted SN2 or a stepwise SN1 mechanism, which are unfavorable on sp2-hybridized carbons.[1][5] Instead, it follows a well-established two-step addition-elimination mechanism .[3][5]
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine.[6] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[7][8] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex .[9][10][11]
Stabilization and Role of Electron-Withdrawing Groups (EWGs): The stability of the Meisenheimer complex is the key to the reaction's success. The two nitro groups (NO₂) at the ortho and para positions (C2 and C6) are powerful electron-withdrawing groups that stabilize the negative charge through resonance delocalization.[2][6][8] This delocalization effectively spreads the anionic charge onto the oxygen atoms of the nitro groups, significantly lowering the activation energy of the reaction.[2][6] The methoxy and methyl ester groups, while also influencing electron density, play a secondary role compared to the potent activating effect of the nitro groups.
Elimination and Restoration of Aromaticity: In the final, rapid step, the leaving group (bromide, Br⁻) is expelled, and the aromaticity of the benzene ring is restored, yielding the final substituted product.[6]
The entire mechanistic sequence is depicted below.
Figure 1: S-N-Ar Addition-Elimination Mechanism.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details a representative procedure using a generic primary or secondary amine as the nucleophile. The principles can be readily adapted for other nucleophiles such as thiols or alkoxides.
Materials and Reagents
Reagent
CAS Number
M.W. ( g/mol )
Stoichiometry
Notes
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
N/A
337.08
1.0 eq
The limiting reagent.
Amine Nucleophile (e.g., Piperidine)
110-89-4
85.15
1.2 - 2.0 eq
Excess ensures complete consumption of the substrate.
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.0 - 3.0 eq
Anhydrous, powdered. Acts as a non-nucleophilic base.
Heating mantle or oil bath with temperature control
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[13]
Rotary evaporator
Flash column chromatography system
Step-by-Step Procedure
Figure 2: Experimental Workflow.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).[12] Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Solvent and Nucleophile Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the substrate. Begin stirring, then add the amine nucleophile (1.5 eq) dropwise at room temperature.[7]
Heating and Reaction: Heat the reaction mixture to 60-80 °C using an oil bath.[14] The reaction mixture may develop a deep color (often red or purple), which is characteristic of Meisenheimer complex formation.[9][11]
Reaction Monitoring via TLC: Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).[7][14]
Eluent System: A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.
Spotting: Use a three-lane spotting system on the TLC plate: Lane 1 (Starting Material), Lane 2 (Co-spot: Starting Material + Reaction Mixture), Lane 3 (Reaction Mixture).[15][16]
Visualization: Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot in Lane 3 has been completely consumed.
Aqueous Workup: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Washing and Drying: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude product will likely be a colored solid or oil. Purify the material using flash column chromatography on silica gel.[17]
Eluent Gradient: Use a gradient elution system, starting with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity to elute the more polar product. The highly polar nature of dinitroaromatic compounds may necessitate the use of more polar solvent systems.[17][18]
Troubleshooting and Key Considerations
Issue
Potential Cause
Suggested Solution
Reaction is sluggish or incomplete
1. Insufficient activation (low temperature).2. Nucleophile is too weak.3. Reagents or solvent contain water.
1. Gradually increase the reaction temperature to 100-120 °C.[7]2. If using a weak nucleophile (e.g., aniline), consider using a stronger base (e.g., NaH to form the alkoxide for alcohol nucleophiles) or a more forcing solvent like DMSO.[12]3. Ensure all glassware is oven-dried and solvents are anhydrous.
Multiple spots on TLC
1. Side reactions.2. Decomposition of starting material or product at high temperatures.
1. Use a less-nucleophilic base (K₂CO₃ or Cs₂CO₃ are preferred over tertiary amines like DIPEA which can sometimes act as nucleophiles).2. Run the reaction at the lowest effective temperature. Consider using a different solvent that allows for lower reaction temperatures.
Difficult purification
1. Product is highly polar and streaks on silica gel.2. Close Rf values of product and impurities.
1. For basic products, add 0.5-1% triethylamine to the eluent to neutralize acidic silica sites.[17]2. Try an alternative stationary phase like alumina or a different chromatographic mode such as Hydrophilic Interaction Liquid Chromatography (HILIC).[17][18]
Conclusion
The protocol described provides a robust and reproducible method for the nucleophilic aromatic substitution on Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate. The high degree of activation conferred by the ortho and para nitro groups ensures that this substrate is a versatile platform for the synthesis of a wide array of functionalized aromatic compounds. By understanding the underlying SNAr mechanism and carefully controlling reaction parameters, researchers can effectively leverage this powerful transformation in the development of new materials and therapeutic agents.
ACS Publications. Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization | Journal of the American Chemical Society. [Link]
Wsu. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]
ProQuest. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. [Link]
ORBi. Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatogr. (2025-01-15). [Link]
ResearchGate. Synthesis of 3,5‐dinitrobenzoates (S)‐ and (R)‐10. [Link]
Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18). [Link]
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020-07-09). [Link]
PMC. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025-04-30). [Link]
Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. [Link]
ResearchGate. Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group | Request PDF. (2025-12-18). [Link]
The Strategic Utility of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3-bromo-5-methoxy-2,6-dinitrobenzo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a highly functionalized aromatic compound poised for significant utility as a pharmaceutical intermediate. Its unique arrangement of substituents—a bromine atom, a methoxy group, and two nitro groups on a benzoate scaffold—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth analysis of its potential applications, grounded in the established reactivity of its constituent functional groups, and presents a detailed protocol for a representative synthesis of a pharmaceutically relevant compound class.
While a specific, documented synthesis of a marketed drug directly employing Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is not readily found in the public domain literature, the principles of medicinal chemistry and the known reactivity of similar dinitroaromatic compounds allow us to project its application with a high degree of confidence. The dinitrobenzoate moiety, in particular, has been identified as a key pharmacophore in the development of novel antitubercular agents.[1][2][3][4]
The Chemical Versatility of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
The synthetic potential of this intermediate is derived from the distinct reactivity of its functional groups:
Dinitroaromatic System: The two nitro groups are strong electron-withdrawing groups, which activate the aromatic ring for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the displacement of the bromine atom or potentially one of the nitro groups by a variety of nucleophiles, such as amines, thiols, or alkoxides. This is a cornerstone of many synthetic strategies for building complex molecules.
Bromo Substituent: The bromine atom is a versatile handle for a range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern pharmaceutical synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Methoxy Group: The methoxy group is a moderate electron-donating group and can influence the regioselectivity of reactions on the aromatic ring. It can also be a site for demethylation to reveal a phenol, which can then be further functionalized.
Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other carboxylic acid derivatives. This is a common step in the final stages of drug synthesis to introduce diversity or to modulate the pharmacokinetic properties of a molecule.
Application Focus: Synthesis of N-Aryl-3,5-dinitrobenzamides as Antitubercular Agents
The 3,5-dinitrobenzamide scaffold has emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.[1][3] The following section details a representative synthetic approach to this class of molecules, illustrating how a dinitrobenzoate intermediate could be utilized. While the specific starting material of this guide is not used in the cited literature, the principles of the synthesis are directly applicable.
Synthetic Rationale
The synthesis of N-aryl-3,5-dinitrobenzamides typically involves the coupling of a 3,5-dinitrobenzoyl derivative with a substituted aniline. The dinitrobenzoyl moiety is crucial for the antimycobacterial activity. The general synthetic strategy involves the activation of the carboxylic acid of 3,5-dinitrobenzoic acid, followed by amidation.
Visualizing the Synthetic Pathway
Caption: General synthetic scheme for N-Aryl-3,5-dinitrobenzamides.
Experimental Protocol: Synthesis of a Representative N-Aryl-3,5-dinitrobenzamide
This protocol is adapted from established methods for the synthesis of dinitrobenzamide derivatives.[2]
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
To a stirred suspension of 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
The reaction progress can be monitored by thin-layer chromatography (TLC).
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5-dinitrobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amide Coupling
Dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous DCM (10 mL/g of aniline).
Cool the solution to 0 °C.
Add a solution of the crude 3,5-dinitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3,5-dinitrobenzamide.
Data Presentation: Reagents and Conditions for a Representative Synthesis
Step
Reactant 1
Reactant 2
Reagent/Catalyst
Solvent
Temperature
Time (h)
1
3,5-Dinitrobenzoic Acid
Oxalyl Chloride
DMF (cat.)
DCM
0 °C to RT
2 - 4
2
3,5-Dinitrobenzoyl Chloride
Substituted Aniline
Triethylamine
DCM
0 °C to RT
12 - 16
Safety and Handling
Substituted nitroaromatic compounds should be handled with care as they can be potent irritants and may have other toxicological properties. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[5][6][7]
Conclusion and Future Outlook
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate represents a versatile and valuable intermediate for pharmaceutical synthesis. Its array of functional groups allows for a multitude of synthetic transformations, making it an attractive starting point for the construction of complex drug candidates. While a direct application in a marketed drug is not yet apparent, its potential is underscored by the successful application of the closely related dinitrobenzoate scaffold in the development of novel antitubercular agents. Researchers and drug development professionals are encouraged to explore the synthetic utility of this compound in their own programs, leveraging its inherent reactivity to access novel chemical space.
References
Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules. Available at: [Link]
Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. Available at: [Link]
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules. Available at: [Link]
Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. Available at: [Link]
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available at: [Link]
Application Note: Chemoselective Reduction of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
[1][2] Executive Summary Objective: To provide a high-fidelity protocol for the reduction of nitro groups in Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate to its corresponding diamine, Methyl 2,6-diamino-3-bromo-5-methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Objective: To provide a high-fidelity protocol for the reduction of nitro groups in Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate to its corresponding diamine, Methyl 2,6-diamino-3-bromo-5-methoxybenzoate .
The Challenge: This transformation presents a critical chemoselectivity problem. The molecule contains three reducible functionalities:
Nitro groups (
): The target for reduction.
Aryl Bromide (
): Highly susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g., ).[1]
Methyl Ester (
): Susceptible to hydrolysis under harsh acidic/basic conditions or reduction by strong hydrides ().[1]
The Solution: This guide details two "Gold Standard" protocols—Iron-Mediated Reduction (Fe/AcOH) and Stannous Chloride Reduction (
) —that kinetically favor nitro reduction while preserving the aryl bromide and ester integrity.
Strategic Analysis & Chemoselectivity
The substrate is a highly electron-deficient benzene ring due to the synergistic withdrawing effects of two nitro groups and the ester. This electron deficiency makes the nitro groups highly reactive toward single-electron transfer (SET) mechanisms but also weakens the
bond, increasing the risk of oxidative addition by transition metals (Pd, Ni).
Chemoselectivity Decision Matrix
The following logic flow illustrates why specific reagents are chosen over others for this specific substrate.
Figure 1: Decision matrix for selecting the reduction method. Standard hydrogenation and strong hydrides are contraindicated due to side reactions.
Protocol A: Iron-Mediated Reduction (Fe/AcOH)
Status: Industrial Standard | Scale: Gram to Kilogram | Selectivity: High[2][1]
This method utilizes iron powder in acetic acid.[1][3] The mechanism involves a Single Electron Transfer (SET) from the iron surface to the nitro group. It is chemically mild enough to leave the aryl bromide and methyl ester untouched.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and a temperature probe.
Solvation: Dissolve the substrate in a 1:1 mixture of Ethanol and Glacial Acetic Acid (
of substrate).
Note: Ethanol helps solubility; Acetic acid acts as the proton source.
Activation: Heat the solution to 60°C .
Addition: Add Iron powder portion-wise over 30 minutes.
Caution: The reaction is exothermic. Monitor temperature and maintain below 85°C to prevent ester hydrolysis or solvent boil-over.[2][1]
Reaction: Stir vigorously at 80°C for 2–4 hours.
Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexane).[1] The starting material (UV active, often yellow) will disappear, replaced by a lower Rf fluorescent amine spot.
Workup (Crucial Step):
Cool the mixture to room temperature.
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.[3]
Neutralization: Concentrate the filtrate to remove most Ethanol/AcOH. Dilute with Ethyl Acetate and wash carefully with Saturated
until pH is neutral (pH 7-8).
Warning: Evolution of
will be vigorous.
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo to yield the crude diamine.
Experimental Workflow Diagram
Figure 2: Workflow for Iron-mediated reduction.[2][1][4][5] Filtration (Step 4) is critical to remove metal residues.
Protocol B: Stannous Chloride Reduction (
)
Status: Laboratory Precision | Scale: Milligram to Gram | Selectivity: Very High[1]
Stannous chloride (
) is a mild reducing agent compatible with almost all functional groups.[1] It is particularly useful if the Fe/AcOH method proves difficult to filter or if the scale is very small (<500 mg).
Observation: The solution often turns from yellow to clear/orange.
Workup (The "Emulsion" Challenge):
Tin salts form gelatinous precipitates that are hard to filter.[1]
Method: Cool to room temperature.[2][1][6][7] Pour the mixture into ice-water.
pH Adjustment: Basify carefully with
or saturated to pH 8–9.
Extraction: Extract with Ethyl Acetate (
).[1][3][6][8][9] If an emulsion forms, filter the entire biphasic mixture through Celite before separating layers.
Purification: The crude material is usually clean enough, but flash chromatography (Silica, Hexane/EtOAc gradient) may be required to remove tin residues.
Analytical Validation & Data
Upon successful reduction, the physicochemical properties will shift significantly.
to results in a mass loss of 30 Da ( loss + gain = ).[2][1] For two groups, mass decreases by 60 Da.
Troubleshooting & Safety
Incomplete Reduction: If LCMS shows mono-amine intermediates, add fresh Fe powder (or
) and increase reaction time. Do not increase temperature above 90°C to avoid debromination.[2][1]
Debromination: If the Bromine is lost (mass -79/81), the reaction conditions are too vigorous or trace metals (Pd/Ni) are present in the stirring bars/glassware. Use dedicated glassware.
Aniline Oxidation: The resulting diamine is electron-rich and prone to oxidation (turning black/purple).[1] Store under Nitrogen/Argon in the dark.
References
Bechamp Reduction Mechanism & Utility
Org.[2][1][6][10][7][11] Synth.1944 , Coll.[1][12] Vol. 2, 447.[1] (Reduction of nitro compounds with Iron).
Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1]
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2][1] (Discusses the risks of Pd/C with aryl halides).
Synthesis of PBD Precursors (Contextual Analogues)
Kamal, A., et al. (2004).[1] Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines. Bioorganic & Medicinal Chemistry Letters. (Illustrates reduction of 2-nitro-5-methoxy-4-bromo benzoate systems).
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the hydrolysis of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate (Compound 1 ) to its corresponding carboxylic acid, 3-bromo-5-methoxy-2,6-dinitrobenzoic acid (Compound 2 ).
This transformation presents a dual synthetic challenge:
Steric Hindrance: The ester carbonyl is flanked by two ortho-nitro groups (positions 2 and 6), severely inhibiting the formation of the tetrahedral intermediate required for standard nucleophilic acyl substitution (
mechanism).
Electronic Instability: The highly electron-deficient aromatic ring (activated by two nitro groups) is prone to Nucleophilic Aromatic Substitution (SNAr) . The use of strong hydroxide bases (standard saponification) poses a high risk of displacing the methoxy or bromo substituents, or forming Meisenheimer complexes, rather than hydrolyzing the ester.
Consequently, this protocol prioritizes Acid-Catalyzed Hydrolysis via the Acylium Ion Mechanism (
) , which bypasses steric hindrance and avoids nucleophilic attack on the aromatic ring.
Mechanistic Insight & Strategy
The "Di-Ortho" Effect
In standard ester hydrolysis, a water molecule or hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. In Compound 1 , the bulky nitro groups at positions 2 and 6 force the carbonyl group out of planarity with the benzene ring and physically block the approach of nucleophiles perpendicular to the carbonyl plane.
The Solution:
Mechanism
To overcome this, we utilize concentrated sulfuric acid. Under these conditions, the reaction does not proceed via the standard addition-elimination pathway. Instead, it follows the
Protonation: The ester carbonyl oxygen is protonated.
Ionization: The protonated ester loses methanol to form a linear, resonance-stabilized Acylium Ion (
). The linearity of this intermediate relieves steric strain imposed by the ortho-nitro groups.
Capture: Upon quenching with water, the acylium ion reacts rapidly to form the carboxylic acid.
Mechanistic Pathway Diagram[1][2]
Figure 1: Comparison of hydrolytic pathways. The
acid pathway (green) is preferred over basic hydrolysis (red) to avoid steric blocking and side reactions.
Experimental Protocol
Method A: Acid-Mediated Hydrolysis (Recommended)
This method uses concentrated sulfuric acid to generate the reactive acylium ion intermediate. It is the most robust method for di-ortho substituted benzoates.
Dissolution: Charge the reaction flask with Compound 1 (e.g., 5.0 g). Add Concentrated H₂SO₄ (50 mL) at room temperature.
Note: The solid may not dissolve immediately. Stir efficiently.
Reaction: Heat the mixture to 80–90 °C . Maintain this temperature for 2–4 hours .
Monitoring: The solution will likely turn homogenous and may darken slightly. Monitor by TLC (ensure a mini-workup of the TLC aliquot: quench a drop in water, extract with EtOAc) or HPLC.
Caution: Do not exceed 100 °C to prevent decarboxylation or hydrolysis of the methoxy ether to a phenol.
Quenching: Cool the reaction mixture to room temperature. Slowly pour the acidic solution onto crushed ice (approx. 200 g) with vigorous stirring.
Exotherm Warning: The dilution of H₂SO₄ is highly exothermic. Add acid to ice, never ice to acid.
Isolation: The product, 3-bromo-5-methoxy-2,6-dinitrobenzoic acid , should precipitate as a solid upon quenching.
Stir the aqueous slurry for 30 minutes to ensure complete capture of the acylium ion.
Filter the solid using a Buchner funnel.
Purification: Wash the filter cake copiously with cold water to remove residual acid.
Drying: Dry the solid under vacuum at 40 °C.
Recrystallization (if necessary): Recrystallize from aqueous ethanol or toluene.
Yield Expectation: 85–95%
Method B: Nucleophilic Cleavage (Alternative)
Use this method only if Method A causes decomposition of the methoxy group.
This method uses Lithium Iodide (LiI) in pyridine or DMF to cleave the methyl ester via an SN2 attack on the methyl group (Alkyl-Oxygen fission), completely avoiding the sterically hindered carbonyl.
Risk: Prolonged heating with LiI may also demethylate the 5-methoxy group.
Analytical Validation (QC)
Upon isolation, the identity of the product must be verified. The key indicator of success is the disappearance of the methyl ester singlet and the appearance of the carboxylic acid functionality.
Data Comparison Table:
Feature
Starting Material (Ester)
Product (Acid)
1H NMR (DMSO-d6)
Singlet at ~3.9 ppm (3H, -COOCH3 )
Absent (Replaced by broad -COOH at 13-14 ppm)
1H NMR (Aromatic)
Singlet at ~8.5 ppm (1H, Ar-H)
Singlet at ~8.5 ppm (Shift may vary slightly)
1H NMR (Methoxy)
Singlet at ~4.0 ppm (3H, -OCH3 )
Singlet at ~4.0 ppm (Must be present; if lost, phenol formed)
Explosion Hazard: While dinitrobenzoic acids are generally more stable than trinitro-derivatives (TNT), they are still energetic materials. Do not heat the dry solid above 150 °C. Avoid friction or shock.
Toxicity: Nitro-aromatics are often toxic and readily absorbed through the skin. Wear nitrile gloves, lab coat, and eye protection at all times.
Acid Safety: Handling hot concentrated sulfuric acid requires extreme care. Perform all quenching steps behind a blast shield or sash.
References
Newman, M. S. (1941). "The Steric Inhibition of Resonance." Journal of the American Chemical Society, 63(9), 2431–2435. Link
Foundational text on steric inhibition in di-ortho substituted benzo
O'Connor, C. J., & Toombs, E. J. (1981). "Hydrolysis of Sterically Hindered Esters in Acidic Solution." Journal of the Chemical Society, Perkin Transactions 2.
Goerner, G. L., & Nametz, R. C. (1951). "The preparation of 2,6-dinitrobenzoic acid." Journal of the American Chemical Society, 73(6), 2940-2941.
Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis, 1982(10), 805-822. Link
Reference for the LiI/nucleophilic cleavage altern
Resolving solubility issues with Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
The following Technical Support Center guide addresses the solubility, handling, and stability challenges associated with Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate . Topic: Resolving Solubility & Stability Issues Tick...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide addresses the solubility, handling, and stability challenges associated with Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate .
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a highly functionalized, electron-deficient aromatic scaffold.[1] While valuable as an intermediate for heterocycles (e.g., kinase inhibitors), it presents a "Brick Dust" solubility profile due to high crystal lattice energy driven by
-stacking of the planar nitro groups. Furthermore, the 2,6-dinitro substitution pattern creates significant steric crowding around the ester and electronically activates the ring, making it susceptible to nucleophilic attack (SNAr) in incompatible solvents.
This guide provides validated protocols to overcome solubility barriers without compromising chemical integrity.
PART 1: Solubility Troubleshooting (Q&A)
Q1: Why won't this compound dissolve in Methanol or Ethanol, even with sonication?
Diagnosis: High Lattice Energy & Poor Wettability.[1]
The Science: The two nitro groups and the bromine atom create a rigid, lipophilic crystal lattice.[1] While the compound contains polar groups, the overall lipophilicity (driven by the bromine and methyl ester) dominates. Cold alcohols are poor solvents because they cannot overcome the lattice energy.[1]
The Fix:
Do not heat blindly: Heating in methanol can risk transesterification or SNAr displacement of the activated bromine/methoxy groups if any base is present.[1]
Use a Co-solvent: Dissolve the solid in a minimal volume of DCM (Dichloromethane) or Acetone first, then dilute with the alcohol if necessary.[1]
Preferred Solvent: For general handling, use Ethyl Acetate or THF .[1]
Q2: I need a 10 mM stock solution for a biological assay. DMSO is not working (cloudy).
Diagnosis: Moisture Contamination or Saturation Aggregation.[1]
The Science: This compound is highly hydrophobic.[1] If your DMSO is "wet" (hygroscopic absorption), the water content will force the compound out of solution immediately, forming a micro-suspension that looks cloudy.
The Protocol:
Dry the DMSO: Use anhydrous DMSO (stored over molecular sieves).[1]
Step-wise Dissolution:
Weigh solid into a glass vial (avoid plastic, which can leach plasticizers).[1]
Add 100% DMSO to reach 20 mM concentration initially.[1]
Vortex for 30 seconds, then Sonicate at 35°C for 5 minutes.
Visual Check: Solution must be perfectly clear yellow/orange.[1]
Aqueous Dilution: When diluting into assay buffer, do not exceed 0.5% DMSO final concentration . If precipitation occurs, add a surfactant like Tween-80 (0.01%) to the buffer before adding the compound.[1]
Q3: Can I use DMF (Dimethylformamide) instead?
Warning: Use with caution.
Expert Insight: DMF can decompose over time to produce dimethylamine, a nucleophile.[1] Because your compound has a bromine atom ortho to a nitro group (at position 3 relative to 2-NO2), it is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1] Old DMF can displace the bromine or methoxy group, ruining your sample.
Rule: Use only fresh, high-grade DMF. Avoid heating >60°C in DMF.
PART 2: Experimental Protocols
Workflow A: Recrystallization (Purification)
Goal: Remove impurities without degrading the labile ester or triggering SNAr.
Solvent System: Ethanol/Acetone (Anti-solvent/Solvent)
Rationale: The compound is soluble in acetone but sparingly soluble in ethanol.[1] This combination avoids the high boiling point of DMSO/DMF.[1]
Dissolution: Place crude solid in an Erlenmeyer flask. Add Acetone dropwise while warming (water bath at 50°C) until just dissolved.
Filtration: If insoluble particles remain, filter hot through a glass frit (avoid paper filters if possible to prevent fiber contamination).[1]
Precipitation: Remove from heat. Slowly add hot Ethanol (approx. 2x the volume of acetone).
Crystallization: Allow to cool to room temperature slowly, then place in an ice bath (0°C) for 1 hour.
Collection: Filter the pale yellow/orange crystals. Wash with cold Ethanol .[1]
Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid thermal decomposition of the nitro groups.[1]
Workflow B: Chemical Stability Check (SNAr Risk)
Goal: Ensure solvent choice doesn't degrade the molecule.
Diagram 1: Solvent Compatibility Decision Tree
This logic gate ensures you select a solvent that dissolves the compound without triggering side reactions.[1]
Caption: Decision tree for solvent selection based on experimental intent, highlighting SNAr risks in nucleophilic environments.
PART 3: Data & Specifications
Solubility Profile Table
Estimated values based on structural analogs (Methyl 3,5-dinitrobenzoate) and polarity principles.
Storage: Store solid at -20°C, desiccated. Protect from light (nitro compounds can be photosensitive).[1]
Safety: The 2,6-dinitro motif is energetic.[1] While not a primary explosive, it should not be subjected to friction, impact, or excessive heat (>150°C) [1].
Reactivity: The C-3 Bromine is "activated."[1] In the presence of primary amines (e.g., in a library synthesis), it will react to form the aniline derivative, displacing bromide.
PART 4: References
BenchChem. (n.d.).[1] Methyl 3,5-dinitrobenzoate: Synthesis and Properties. Retrieved from
Royal Society of Chemistry. (2016).[1] Nitration of methyl benzoate: Reaction Mechanisms. RSC Education.[1][2] Retrieved from
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 239341, Methyl 3-bromo-5-nitrobenzoate. Retrieved from [3]
Smith, R. F. (1989).[1] Microscale procedure for the preparation of 3,5-dinitrobenzoates. Journal of Chemical Education. Retrieved from
ChemicalBook. (2024).[1] 3-BROMO-5-HYDROXY-2,6-DINITRO-BENZOIC ACID Properties. Retrieved from
HPLC method development for Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate purity
Topic: HPLC Method Development for Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate Purity Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate Purity
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary
This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) method development for Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate (CAS: 56709-74-1). Due to the compound's electron-deficient aromatic ring and potential for hydrolysis, standard C18 alkyl-chain methods often fail to provide adequate resolution between the target analyte, its regioisomers, and acidic degradation products.
This comparative guide evaluates the performance of a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why the latter offers superior selectivity for nitro-aromatic compounds through
interactions.
Compound Profile & Analytical Challenges
To develop a robust method, one must first understand the physicochemical behavior of the analyte.
Property
Description
Analytical Implication
Structure
Highly substituted benzoate ester with two nitro groups (positions 2,6), a bromine (pos 3), and a methoxy group (pos 5).[1]
The nitro groups create a strong dipole and electron-deficient -system, making the molecule sensitive to polar interactions.
Hydrophobicity
Moderate LogP (~2.5 - 3.0).
Retains well on Reverse Phase (RP), but hydrophobicity alone may not distinguish it from impurities.
Outcome: While C18 provides retention, it often fails to separate nitro-regioisomers because their hydrophobic volumes are nearly identical.
Method B: The Optimized Phenyl-Hexyl Approach (The "Alternative")
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
Mechanism: Hydrophobic interaction +
Stacking .
Mobile Phase: Water / Methanol (Buffered to pH 3.0).
Outcome: The electron-deficient nitro ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. Methanol is used as the organic modifier because Acetonitrile (a
-electron system) can suppress these unique stationary phase interactions.
Performance Data Comparison
Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Status
Resolution (Target vs. Isomer)
(Co-elution risk)
(Baseline separation)
✅ Optimized
Peak Symmetry (Tailing Factor)
✅ Optimized
Selectivity () for Acid Impurity
Moderate
High (Distinct elution order)
✅ Optimized
Mobile Phase Cost
High (Acetonitrile)
Low (Methanol)
✅ Optimized
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a buffered mobile phase ensures the acidic hydrolysis product remains protonated, preventing peak splitting.
Reagents
Solvent A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.
Temperature: 35°C (Control is critical for reproducibility).
Detection: UV @ 254 nm (Reference 360 nm).
Injection Volume: 5 µL.
Gradient Table
Time (min)
% Solvent A (Buffer)
% Solvent B (MeOH)
Phase Description
0.0
60
40
Initial equilibration
2.0
60
40
Isocratic hold for polar impurities
15.0
10
90
Gradient ramp to elute target
18.0
10
90
Wash step
18.1
60
40
Re-equilibration
23.0
60
40
End of run
System Suitability Criteria (Pass/Fail)
Retention Time (RT): Target peak at ~10.5 ± 0.5 min.
Theoretical Plates (
): > 10,000.
Tailing Factor (
): 0.9 < < 1.2.
Resolution (
): > 2.0 between Target and nearest impurity.
Method Logic & Workflow Visualization[7]
The following diagrams illustrate the decision-making process and the separation mechanism, grounded in the principles of EPA Method 8330B for nitroaromatics.
Workflow: Method Development Decision Tree
Caption: Decision tree highlighting the critical choice of Phenyl-Hexyl stationary phase and Methanol mobile phase to maximize selectivity for nitro-aromatics.
Mechanism: Impurity Fate Mapping
Caption: Predicted elution order on a Phenyl-Hexyl column. The acid impurity elutes first due to polarity; the target is retained via pi-pi stacking.
References
U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846.[7]
[Link]
SIELC Technologies. (2018). Separation of Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester on Newcrom R1 HPLC column.
[Link]
Deconvoluting the ¹H NMR Spectrum of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate: A Comparative Interpretation Guide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR)...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for mapping the proton framework of a molecule. This guide provides an in-depth, comparative interpretation of the ¹H NMR spectrum of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, a polysubstituted aromatic compound. By dissecting the electronic influences of its constituent functional groups, we will predict the spectral features and benchmark them against structurally analogous compounds, offering researchers a robust framework for analyzing similarly complex molecules.
The Molecule of Interest: A Structural Overview
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate presents a fascinating case for ¹H NMR analysis due to its highly substituted benzene ring. The interplay of electron-withdrawing groups (two nitro groups, -NO₂; one bromo group, -Br; and the methyl ester, -COOCH₃) and an electron-donating group (a methoxy group, -OCH₃) creates a unique electronic environment that significantly influences the chemical shifts of the aromatic proton.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
The benzene ring in our target molecule has a single proton. The key to interpreting its spectrum lies in understanding the cumulative effects of the substituents on the chemical shift of this lone aromatic proton, as well as the signals from the methyl groups of the ester and ether functionalities.
Aromatic Region:
The aromatic proton is positioned at C4 of the benzene ring. Its chemical shift will be heavily influenced by the surrounding substituents. Aromatic protons typically resonate in the range of 6.5-8.4 ppm.[1] The two ortho nitro groups are powerful electron-withdrawing groups, which will strongly deshield the aromatic proton, shifting its signal significantly downfield. For instance, the ortho protons in nitrobenzene appear at a downfield chemical shift of 8.25 ppm.[2] The bromo and methoxy groups, being meta to the aromatic proton, will have a less pronounced effect on its chemical shift.
Aliphatic Region:
We expect two singlets in the aliphatic region of the spectrum, corresponding to the protons of the methyl ester (-COOCH₃) and the methoxy (-OCH₃) groups.
Methyl Ester (-COOCH₃): The protons of a methyl ester typically appear in the range of 3.5-4.0 ppm.
Methoxy (-OCH₃): The protons of a methoxy group on an aromatic ring generally resonate between 3.7 and 4.0 ppm.
Comparative Analysis with Structurally Related Compounds
To refine our predictions, we can compare the expected spectrum of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate with the known spectra of similar compounds.
Compound
Structural Features
Key ¹H NMR Signals (ppm)
Reference
Methyl 3,5-dinitrobenzoate
Two nitro groups meta to each other.
Aromatic protons at ~9.1 ppm (t) and ~9.2 ppm (d), methyl ester at ~4.0 ppm.
The highly deshielded aromatic protons in Methyl 3,5-dinitrobenzoate (around 9.1-9.2 ppm) provide a strong indication that the two nitro groups in our target molecule will also cause a significant downfield shift for the lone aromatic proton.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To validate our predictions, a detailed experimental protocol for acquiring the ¹H NMR spectrum is essential.
1. Sample Preparation:
a. Dissolve 5-10 mg of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate in approximately 0.6 mL of deuterated chloroform (CDCl₃).
b. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
c. Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
a. Use a 400 MHz (or higher) NMR spectrometer for better signal resolution.
b. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition:
a. Acquire the ¹H NMR spectrum at room temperature.
b. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
c. Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Visualizing the Predicted Spectrum
The following diagram illustrates the predicted ¹H NMR spectrum, highlighting the key signals and their expected chemical shifts and multiplicities.
Caption: Predicted ¹H NMR spectrum of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate.
Conclusion
The ¹H NMR spectral interpretation of a complex molecule like Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a systematic process that combines a fundamental understanding of substituent effects with comparative data analysis. The presence of multiple electron-withdrawing groups, particularly the two nitro groups, is predicted to cause a significant downfield shift of the lone aromatic proton. The methyl ester and methoxy groups are expected to appear as distinct singlets in the aliphatic region. This guide provides a comprehensive framework for researchers to approach the spectral analysis of similarly substituted aromatic compounds, enabling confident structural elucidation.
References
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
University of Regensburg. H NMR Spectroscopy. Available at: [Link]
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
ResearchGate. Infrared spectra of dinitro compound... Available at: [Link]
Larra, Z.; et al. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules. 2023, 28(1), 33. Available at: [Link]
Lamm, B. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. 1965, 19, 2316-2322. Available at: [Link]
ResearchGate. FTIR spectra of the dinitro compound 1 (A) and the diamine 2 (B). Available at: [Link]
St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. Available at: [Link]
Pearson+. The 1H NMR chemical shifts of nitromethane, dinitromethane, and trinitromethane... Available at: [Link]
Indian Academy of Sciences. Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II). Available at: [Link]
Sciforum. The Aromaticity of Diamino-Dinitro-Diaza-Benzenes. Available at: [Link]
PubChem. Methyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. Available at: [Link]
CDC Stacks. Supporting Information. Centers for Disease Control and Prevention. Available at: [Link]
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Available at: [Link]
NIST WebBook. Methyl 3,5-dinitrobenzoate. National Institute of Standards and Technology. Available at: [Link]
A Senior Application Scientist's Guide to the GC-MS Characterization of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
An Objective Comparison of Analytical Methodologies for a Novel Nitroaromatic Compound In the landscape of drug discovery and chemical synthesis, the unambiguous characterization of novel chemical entities is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison of Analytical Methodologies for a Novel Nitroaromatic Compound
In the landscape of drug discovery and chemical synthesis, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth, experience-driven perspective on the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, a complex nitroaromatic compound. We will explore a proposed GC-MS methodology, grounded in the established principles of analyzing related molecules, and compare its performance with viable alternative techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies.
Introduction to Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate and its Analytical Challenges
Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is a highly substituted benzene derivative. Its structure, featuring a bromine atom, a methoxy group, and two nitro groups, suggests its potential as a versatile chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. The presence of multiple functional groups, particularly the polar and electron-withdrawing nitro groups, presents unique challenges and considerations for its analytical characterization.
The choice of an analytical technique is critical for confirming the identity, purity, and stability of such a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[1][2] This guide will delve into a proposed GC-MS method for the characterization of this specific molecule and provide a comparative analysis against other relevant techniques.
Proposed GC-MS Methodology for Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate
The following proposed methodology is based on established practices for the analysis of nitroaromatic compounds and is designed to provide a robust and reliable characterization of the target analyte.
Experimental Protocol
Sample Preparation:
Accurately weigh approximately 1 mg of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate.
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or acetone.
Vortex the solution until the sample is completely dissolved.
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
Transfer the final solution to a 2 mL autosampler vial.
GC-MS Parameters:
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Injection Mode
Split (e.g., 50:1) or Splitless
A split injection is suitable for initial screening and qualitative analysis to avoid column overloading. For trace analysis, a splitless injection would be more appropriate.
Injector Temperature
250 °C
This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation. Nitroaromatic compounds are generally thermally stable under these conditions.
Carrier Gas
Helium (99.999% purity)
Helium is an inert carrier gas that provides good chromatographic resolution.
Flow Rate
1.0 mL/min (constant flow)
A constant flow rate ensures reproducible retention times and optimal column performance.
Column
30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
This is a versatile, low-polarity column suitable for a wide range of organic compounds, including nitroaromatics. It provides excellent separation and is compatible with mass spectrometry.
Oven Temperature Program
Initial: 100 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C Final Hold: 280 °C (hold for 5 min)
The initial temperature allows for the focusing of the analyte at the head of the column. The temperature ramp facilitates the elution of the compound with good peak shape. The final hold ensures that any less volatile impurities are eluted.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
Ionization Energy
70 eV
This is the standard electron energy for EI, which provides consistent and extensive fragmentation.
Source Temperature
230 °C
This temperature prevents condensation of the analyte in the ion source while minimizing thermal degradation.
Quadrupole Temperature
150 °C
Maintaining a stable quadrupole temperature ensures consistent mass analysis.
Scan Range
m/z 40-500
This mass range is sufficient to detect the molecular ion and the expected fragment ions of the target compound.
Solvent Delay
3 min
This prevents the high concentration of the solvent from entering the mass spectrometer, which could damage the detector and filament.
Predicted Chromatographic Behavior
Based on its molecular weight and the presence of polar functional groups, Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is expected to be a semi-volatile compound. On a DB-5ms column, it is anticipated to elute at a moderate retention time, likely between 10 and 20 minutes with the proposed temperature program. The peak shape should be symmetrical, indicating good chromatographic performance and minimal interaction with active sites in the GC system.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is predicted to exhibit a characteristic fragmentation pattern for nitroaromatic compounds.[3][4] The molecular ion peak ([M]⁺•) should be observable, and its isotopic pattern will be indicative of the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Proposed Fragmentation Pathways:
Loss of a Nitro Group (-NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (mass = 46 Da).[4]
Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group (mass = 31 Da) is also a likely fragmentation pathway.
Loss of a Bromo Radical (•Br): The bromine atom can also be lost as a radical.
Loss of Carbon Monoxide (-CO): Subsequent fragmentation of the initial fragment ions may involve the loss of carbon monoxide (mass = 28 Da).[5]
Loss of Nitric Oxide (-NO): Another characteristic fragmentation of nitroaromatics is the loss of nitric oxide (mass = 30 Da).[4][5]
Predicted Key Fragment Ions:
m/z (for ⁷⁹Br)
Proposed Ion Structure
Neutral Loss
322/324
[C₈H₅⁷⁹BrN₂O₆]⁺• / [C₈H₅⁸¹BrN₂O₆]⁺•
Molecular Ion ([M]⁺•)
291/293
[C₇H₅⁷⁹BrN₂O₅]⁺ / [C₇H₅⁸¹BrN₂O₅]⁺
•OCH₃
276/278
[C₈H₅⁷⁹BrNO₄]⁺• / [C₈H₅⁸¹BrNO₄]⁺•
NO₂
243
[C₈H₅N₂O₆]⁺
•Br
248/250
[C₇H₅⁷⁹BrO₃]⁺• / [C₇H₅⁸¹BrO₃]⁺•
NO₂ + CO
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques may be suitable or even advantageous depending on the specific analytical requirements.
Technique
Principle
Advantages for this Analyte
Disadvantages for this Analyte
GC-MS (Electron Ionization)
Separation by gas chromatography, identification by mass spectrometry with electron ionization.
- High resolution separation.- Provides structural information through fragmentation.- Well-established libraries for compound identification.[4]- High sensitivity and selectivity.[6]
- Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation in the injector.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Separation by liquid chromatography, detection by UV absorbance.
- Suitable for non-volatile and thermally labile compounds.- The nitroaromatic structure should provide strong UV absorbance.- Relatively low cost and widely available.[6]
- Less specific than MS; co-eluting impurities can interfere.- Provides no structural information beyond the UV spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation by liquid chromatography, identification by mass spectrometry with soft ionization (e.g., ESI) and tandem MS.
- High sensitivity and selectivity.- Suitable for a wide range of compound polarities and thermal stabilities.- Provides molecular weight and structural information through MS/MS fragmentation.[5]
- More complex and expensive instrumentation than GC-MS or HPLC-UV.- Ionization efficiency can be highly dependent on the analyte's structure and mobile phase composition.
Gas Chromatography with Electron Capture Detection (GC-ECD)
Separation by gas chromatography, detection by electron capture.
- Extremely sensitive to electrophilic compounds containing halogens and nitro groups.[1][2]
- Not a universal detector; provides no structural information.- Prone to contamination and requires careful optimization.
Visualizations
Proposed GC-MS Experimental Workflow
Caption: Proposed workflow for the GC-MS characterization of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate.
Proposed Fragmentation Pathway
Caption: Proposed major fragmentation pathways for Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate under Electron Ionization.
Conclusion
The GC-MS characterization of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is readily achievable with a well-designed methodology. The proposed GC-MS protocol, utilizing a standard 5% phenyl-methylpolysiloxane column and electron ionization, is expected to provide excellent separation and a wealth of structural information through predictable fragmentation patterns. While alternative techniques such as HPLC-UV, LC-MS/MS, and GC-ECD offer their own unique advantages, GC-MS provides a balanced and powerful approach for the definitive identification and characterization of this novel nitroaromatic compound. The choice of the most suitable technique will ultimately depend on the specific goals of the analysis, such as routine quality control, trace-level impurity profiling, or comprehensive structural elucidation.
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate.
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. PMC.
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H). Benchchem.
Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry. ACS Publications.
On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. PubMed.
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. dtic.mil.
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. ATSDR.